5,6-Dihydroxyretinoic acid methyl ester 5,6-Dihydroxyretinoic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 75664-64-1
VCID: VC21073408
InChI: InChI=1S/C21H32O4/c1-16(9-7-10-17(2)15-18(22)25-6)11-14-21(24)19(3,4)12-8-13-20(21,5)23/h7,9-11,14-15,23-24H,8,12-13H2,1-6H3/b10-7+,14-11+,16-9+,17-15+
SMILES: CC(=CC=CC(=CC(=O)OC)C)C=CC1(C(CCCC1(C)O)(C)C)O
Molecular Formula: C₂₁H₃₂O₄
Molecular Weight: 348.5 g/mol

5,6-Dihydroxyretinoic acid methyl ester

CAS No.: 75664-64-1

Cat. No.: VC21073408

Molecular Formula: C₂₁H₃₂O₄

Molecular Weight: 348.5 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dihydroxyretinoic acid methyl ester - 75664-64-1

Specification

CAS No. 75664-64-1
Molecular Formula C₂₁H₃₂O₄
Molecular Weight 348.5 g/mol
IUPAC Name methyl (2E,4E,6E,8E)-9-(1,2-dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoate
Standard InChI InChI=1S/C21H32O4/c1-16(9-7-10-17(2)15-18(22)25-6)11-14-21(24)19(3,4)12-8-13-20(21,5)23/h7,9-11,14-15,23-24H,8,12-13H2,1-6H3/b10-7+,14-11+,16-9+,17-15+
Standard InChI Key RZAQIXABEIOMSQ-FEPFPIPXSA-N
Isomeric SMILES C/C(=C\C=C\C(=C\C(=O)OC)\C)/C=C/C1(C(CCCC1(C)O)(C)C)O
SMILES CC(=CC=CC(=CC(=O)OC)C)C=CC1(C(CCCC1(C)O)(C)C)O
Canonical SMILES CC(=CC=CC(=CC(=O)OC)C)C=CC1(C(CCCC1(C)O)(C)C)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator